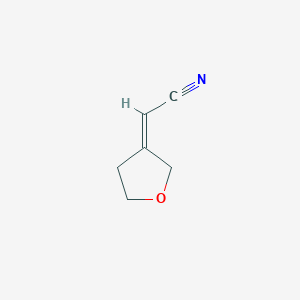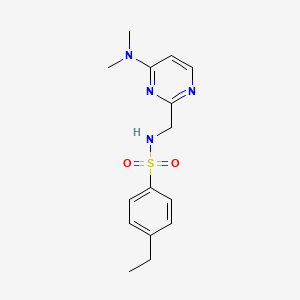
2-(Oxolan-3-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Oxolan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 1344831-69-1 . It has a molecular weight of 109.13 and its IUPAC name is (2Z)-dihydro-3(2H)-furanylideneethanenitrile . It is usually in liquid form .
Synthesis Analysis
The synthesis of “2-(Oxolan-3-ylidene)acetonitrile” involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, triggering an unusual reductive cyclization reaction . Another method involves the reactions of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) to give original (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives, and new 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles via a dithiazole ring-opening reaction .Molecular Structure Analysis
The molecular structure of “2-(Oxolan-3-ylidene)acetonitrile” is represented by the InChI code: 1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1- . The InChI key is RDWWMQDCKZIDJM-BHQIHCQQSA-N .Chemical Reactions Analysis
The chemical reactions involving “2-(Oxolan-3-ylidene)acetonitrile” include the conversion reactions of acetonitrile as a building block, which have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .Physical And Chemical Properties Analysis
“2-(Oxolan-3-ylidene)acetonitrile” has a molecular weight of 109.13 and is usually in liquid form . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Fluorescent Chemosensors
A study by Hosseini et al. (2010) introduced a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide for the high selective recognition of Yb3+ ions in acetonitrile solution. This sensor shows a linear response toward Yb3+ ion concentration with a detection limit of 1.2×10−7 M, indicating its potential for precise and selective ion detection in scientific and industrial applications (Hosseini et al., 2010).
Organic Synthesis
The reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, as discovered by Opatz and Ferenc (2004). These compounds represent a novel class of isoindolinones, showcasing the role of similar structures in synthesizing new organic molecules with potential applications in pharmaceuticals and materials science (Opatz & Ferenc, 2004).
Catalysis and Material Science
Aksenov et al. (2022) described a highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, featuring a nucleophilic intramolecular cyclization with an oxidation process. This method not only improves yields but also expands the reaction scope, highlighting the compound's utility in catalytic processes and material science applications (Aksenov et al., 2022).
Antimicrobial Studies
Hamrouni et al. (2015) explored the antimicrobial activities of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile and 2-(1,3-dithiolan-2-ylidene)-2-arylacetonitrile, synthesized through an electrogenerated cyanomethyl base/anion from acetonitrile. This research indicates the potential for designing new antimicrobial agents based on structural modifications of the acetonitrile moiety (Hamrouni et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “2-(Oxolan-3-ylidene)acetonitrile” could involve further applications of Appel’s salt in the conception of novel heterocyclic rings, in an effort to access original bioactive compounds . Additionally, the electrochemical behavior of dicyano 2-(2-oxoindolin-3-ylidene) malononitriles using a cyclic voltammetry (CV) technique in 0.1 M NaClO4 in acetonitrile solution could be studied .
Propriétés
IUPAC Name |
(2Z)-2-(oxolan-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWMQDCKZIDJM-BHQIHCQQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC/C1=C\C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344831-69-1 |
Source


|
| Record name | 2-(oxolan-3-ylidene)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2663824.png)


![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2663829.png)




![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)
![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)